

What is Alternariol-d2 and its chemical properties

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Compound of Interest

Compound Name: Alternariol-d2

Cat. No.: B15542906

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An In-depth Technical Guide to Alternariol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alternariol-d2 (AOH-d2) is the deuterated isotopologue of Alternariol (AOH), a mycotoxin produced by fungi of the *Alternaria* genus.[1][2] These fungi are common contaminants of cereals, fruits, and vegetables.[3][4] AOH exhibits a range of biological activities, including cytotoxicity, genotoxicity, and potential endocrine disruption.[1][5] Due to its prevalence and toxic potential, the development of sensitive and reliable analytical methods for its detection is of significant interest.[6] **Alternariol-d2** serves as an invaluable internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of AOH in complex matrices, such as food and beverages, using techniques like mass spectrometry.[2][7][8] The deuterium labeling allows for differentiation from the naturally occurring analyte, correcting for variations during sample preparation and analysis.[2]

Chemical Properties

Alternariol-d2 is structurally similar to its parent compound, with the key difference being the substitution of two hydrogen atoms with deuterium atoms.[2] This isotopic substitution results in a higher molecular weight, which is fundamental to its application as an internal standard in mass spectrometry.[2] The chemical properties of both Alternariol and its deuterated form are summarized below.

Table 1: Chemical Properties of Alternariol (AOH) and **Alternariol-d2** (AOH-d2)

Property	Alternariol (AOH)	Alternariol-d2 (AOH-d2)
IUPAC Name	3,7,9-Trihydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one[9]	3,7,9-Trihydroxy-1-methyl-6H-dibenzo[b,d]pyran-6-one-d2[2][10]
Synonyms	AOH, NSC 638263[3]	NSC 638263-d2[2][10]
CAS Number	641-38-3[3][9]	2469262-26-6[1]
Molecular Formula	C ₁₄ H ₁₀ O ₅ [3][9]	C ₁₄ H ₈ D ₂ O ₅ [2]
Molecular Weight	258.23 g/mol [9]	260.24 g/mol [2][10][11]
Appearance	-	Yellow or orange crystalline powder[2]
Solubility	-	Sparingly soluble in water; soluble in methanol and acetonitrile[2]

Experimental Protocols

The synthesis and application of **Alternariol-d2** are crucial for analytical and research purposes. Below are detailed methodologies for its synthesis and use in quantitative analysis.

Synthesis of Alternariol-d2

A common method for the preparation of deuterated mycotoxins like **Alternariol-d2** is through palladium-catalyzed protium-deuterium exchange from the unlabeled parent compound.[7][8]

Protocol: Palladium-Catalyzed Protium-Deuterium Exchange

- Reactants:
 - Alternariol (AOH)
 - Deuterium gas (D₂) or a deuterated solvent (e.g., D₂O)

- Palladium catalyst (e.g., Pd/C)
- Procedure:
 - Dissolve Alternariol in a suitable solvent.
 - Add the palladium catalyst to the solution.
 - Introduce deuterium gas or a deuterated solvent to the reaction mixture.
 - The reaction is typically carried out under controlled temperature and pressure to facilitate the exchange of hydrogen atoms with deuterium atoms on the aromatic rings.
 - Reaction conditions are optimized to favor the formation of the desired isotopologue (e.g., [$^2\text{H}_4$]-AOH).[7][8]
- Purification and Characterization:
 - Following the reaction, the deuterated product is purified using techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC).[12]
 - The synthesized **Alternariol-d2** is then characterized and its isotopic purity confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV spectroscopy.[7][8][12]

A novel synthetic approach has also been developed employing a ruthenium-catalyzed ortho-arylation as a key step, providing efficient access to both Alternariol and its d3-isotopologues.
[6]

Quantitative Analysis using Stable Isotope Dilution Assay (SIDA)

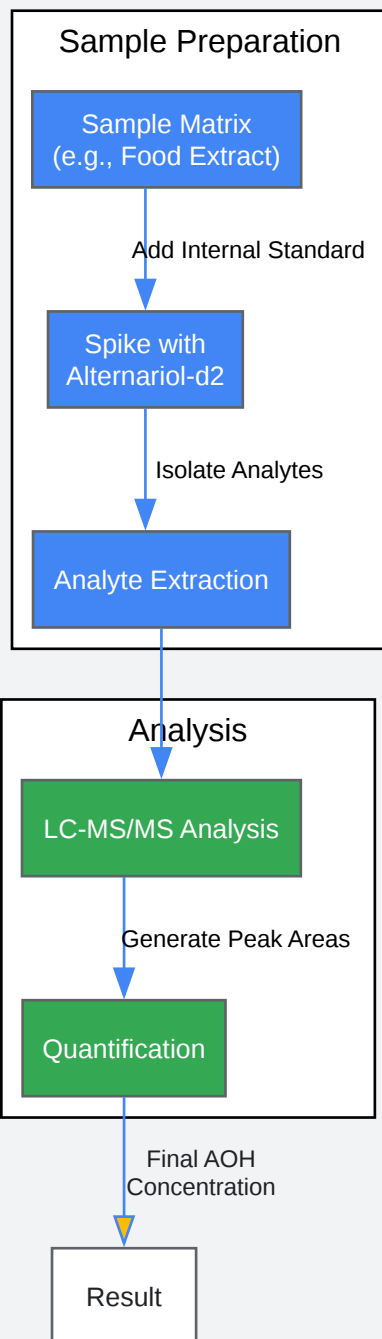
Alternariol-d2 is primarily used as an internal standard in SIDA for the accurate quantification of AOH in various samples.

Protocol: SIDA for AOH Quantification by LC-MS/MS

- Sample Preparation:

- Homogenize the sample matrix (e.g., fruit juice, grain extract).
- Spike a known amount of **Alternariol-d2** internal standard into the sample.
- Perform a liquid-liquid or solid-phase extraction to isolate the analytes.
- LC-MS/MS Analysis:
 - Inject the extracted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
 - Separate AOH and AOH-d2 chromatographically.
 - Detect and quantify the parent and product ions for both the analyte (AOH) and the internal standard (AOH-d2) using multiple reaction monitoring (MRM).
- Data Analysis:
 - Calculate the ratio of the peak area of AOH to the peak area of AOH-d2.
 - Determine the concentration of AOH in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of AOH and a fixed concentration of AOH-d2.

Workflow for SIDA using Alternariol-d2

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Quantitative Analysis Workflow using SIDA.

Biological Activity and Signaling Pathways

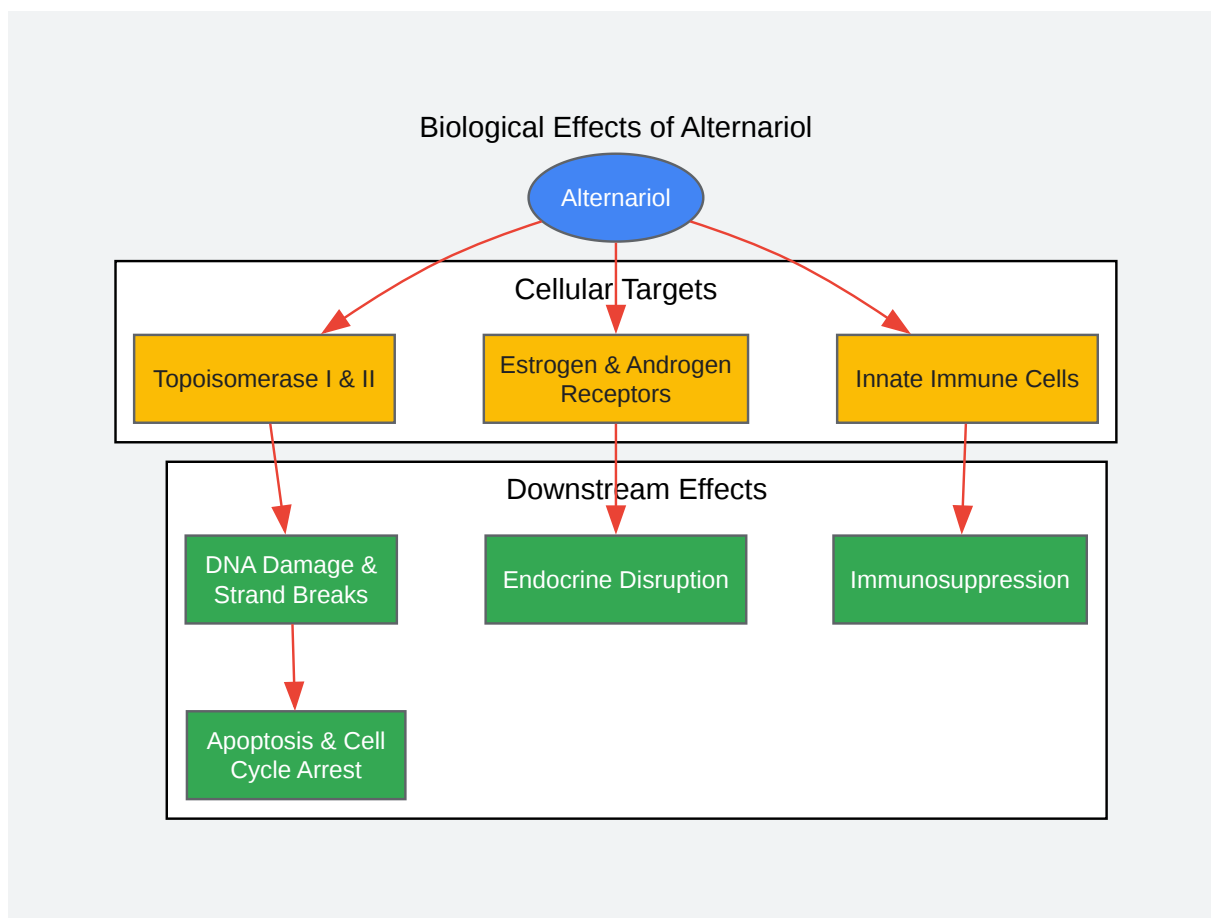
The biological effects of **Alternariol-d2** are presumed to be identical to those of Alternariol, as deuterium substitution is not expected to alter its fundamental biochemical interactions.^[1]

Alternariol is known to exert its effects through various mechanisms.

Key Biological Activities of Alternariol:

- **Topoisomerase Inhibition:** Alternariol can inhibit the activity of both topoisomerase I and II, enzymes crucial for DNA replication and repair.^[1] This inhibition can lead to DNA strand breaks.^[13]
- **Endocrine Disruption:** It has demonstrated weak estrogenic and androgenic/antiandrogenic effects, suggesting it can interfere with hormonal signaling pathways.^[1]
- **Apoptosis Induction:** AOH can trigger programmed cell death (apoptosis) and cause cell cycle arrest in various cell lines.^[1]
- **Immunosuppression:** The mycotoxin can suppress innate immune responses.^[1]
- **Genotoxicity and Mutagenicity:** Alternariol has been shown to have genotoxic and mutagenic properties.^[1]

The oxidative metabolism of Alternariol has been studied in vitro using liver microsomes, revealing the formation of several hydroxylated metabolites.^[14] Some of these metabolites are catechols or hydroquinones, which may have toxicological significance.^[14]



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